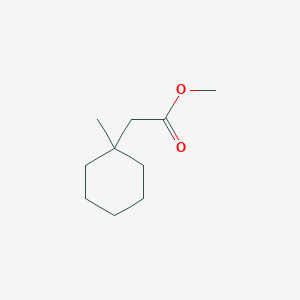
methyl 2-(1-methylcyclohexyl)acetate
Overview
Description
methyl 2-(1-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is synthesized from (1-Methyl-cyclohexyl)-acetic acid and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
. For methyl 2-(1-methylcyclohexyl)acetate, the reaction would involve (1-Methyl-cyclohexyl)-acetic acid and methanol, with sulfuric acid commonly used as the catalyst.
Industrial Production Methods
In industrial settings, esterification can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Types of Reactions
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used.
Major Products Formed
Hydrolysis: (1-Methyl-cyclohexyl)-acetic acid and methanol.
Reduction: (1-Methyl-cyclohexyl)-methanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
methyl 2-(1-methylcyclohexyl)acetate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: Another ester with a fruity aroma, commonly found in apples.
Ethyl acetate: Widely used as a solvent in various industries.
Propyl ethanoate: Known for its pear-like aroma.
Uniqueness
methyl 2-(1-methylcyclohexyl)acetate is unique due to its specific structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2-(1-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3 |
InChI Key |
MXZBVGIZFAAUQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1)CC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














